(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid typically involves multi-step reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is known for producing aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its use as a lead compound for developing new drugs .
Industry
In the industrial sector, thiophene derivatives, including ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features but different functional groups.
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: A thiophene derivative with a fluorophenyl group, used in various chemical applications.
Uniqueness
®-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential for diverse applications in chemistry, biology, and industry sets it apart from other thiophene derivatives.
Biologische Aktivität
(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its cytotoxic and anti-proliferative effects.
Synthesis
The synthesis of (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives often involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield derivatives with enhanced biological activity .
Cytotoxicity and Anti-Proliferative Effects
Research has demonstrated that derivatives of (R)-2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene exhibit significant cytotoxic and anti-proliferative activities against various cancer cell lines.
Table 1: Cytotoxic Activity of (R)-2-Amino-3-cyano Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
(R)-2-Amino-3-cyano-4-methyl derivative | HeLa | 0.37 ± 0.07 |
Doxorubicin (Reference) | HeLa | 0.06 ± 0.02 |
(R)-2-Amino-3-cyano derivative | MCF7 | 0.14 ± 0.03 |
Doxorubicin (Reference) | MCF7 | 1.4 ± 0.1 |
The above data indicates that the synthesized compounds show comparable or superior cytotoxic effects when compared to the standard chemotherapeutic agent Doxorubicin .
The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that they may interact with cellular pathways that regulate cell survival and proliferation. Specific pathways include the inhibition of key enzymes involved in DNA synthesis and repair processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (R)-2-amino derivatives in vivo.
- Study on HeLa Cells : A study conducted by Mohareb et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability in HeLa cells, suggesting potential for use in cervical cancer therapies .
- MCF7 Breast Cancer Model : Another study highlighted the anti-proliferative effects on MCF7 breast cancer cells, where the compound induced apoptosis through mitochondrial pathways .
Eigenschaften
Molekularformel |
C11H12N2O2S |
---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(4R)-2-amino-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
IITRDERXWQUMAG-LLVKDONJSA-N |
Isomerische SMILES |
C[C@]1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O |
Kanonische SMILES |
CC1(CCCC2=C1C(=C(S2)N)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.